molecular formula C15H16ClNO3 B1664891 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-(aminomethyl)-2,5,9-trimethyl-, hydrochloride CAS No. 62442-61-9

7H-Furo(3,2-g)(1)benzopyran-7-one, 3-(aminomethyl)-2,5,9-trimethyl-, hydrochloride

Cat. No.: B1664891
CAS No.: 62442-61-9
M. Wt: 293.74 g/mol
InChI Key: HAWQZPVGCLHOBD-UHFFFAOYSA-N
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Description

The closest compound I found is "7H-Furo (3,2-g) (1)benzopyran-7-one, 9- (2,3-epoxy-3-methylbutoxy)-, ®" . It has a molecular weight of 286.2794 and its IUPAC Standard InChI is InChI=1S/C16H14O5/c1-16 (2)11 (21-16)8-19-15-13-10 (5-6-18-13)7-9-3-4-12 (17)20-14 (9)15/h3-7,11H,8H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “7H-Furo (3,2-g) (1)benzopyran-7-one, 9- (2,3-epoxy-3-methylbutoxy)-, ®” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

The closest compound I found is "7H-Furo (3,2-g) (1)benzopyran-7-one, 9- (2,3-epoxy-3-methylbutoxy)-, ®" . It has a molecular weight of 286.2794 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A new synthetic method for similar compounds was proposed, utilizing phloroglucinol and ethyl propiolate as starting materials. This method involved steps like etherification, iodination, Pechmann condensation, and hydrolysis, offering a new route for the preparation of furanocoumarins (Qian Hua, Li Da-bin, & W. Liang, 2009).
    • A study on the synthesis and antimicrobial screening of various derivatives, indicating the potential for creating compounds with significant biological activity (V. Mulwad & A. S. Hegde, 2009).
  • Biological and Pharmacological Applications :

    • Research on the structure-activity relationship and crystallographic analysis of similar compounds revealed potential antioxidant, anti-inflammatory, and respiratory analeptic properties. The probability of activity for these compounds was significant according to the study (Bandhan Sharma, 2017).
    • Some derivatives were tested as EGFR and VEGFR-2 kinase inhibitors, indicating their potential use in cancer therapy (A. Amr, M. Abdalla, S. A. Essaouy, et al., 2017).
  • Structural and Physical Properties :

Mechanism of Action

Target of Action

The primary target of Aminomethyltrioxsalen hydrochloride is the nucleic acids within cells, specifically DNA and RNA . This compound has a high affinity for these nucleic acids due to its planar multicyclic structure, which allows it to intercalate between the base pairs of the DNA/RNA .

Mode of Action

Aminomethyltrioxsalen hydrochloride interacts with its targets (DNA and RNA) by covalently binding to them when irradiated with UV light . This compound undergoes a 2 + 2 cycloaddition reaction with the 5,6 double bond of pyrimidines, particularly thymine bases of complementary 5′-TA-3′ dinucleotide stretches . This reaction forms mono and bifunctional adducts, with bifunctional adducts creating interstrand crosslinks between the two complementary strands .

Biochemical Pathways

The biochemical pathway affected by Aminomethyltrioxsalen hydrochloride involves the crosslinking of nucleic acids . This crosslinking can disrupt the normal functioning of the DNA/RNA, thereby affecting the transcription and translation processes within the cell .

Pharmacokinetics

Its solubility in water and dmso suggests that it may have good bioavailability.

Result of Action

The result of Aminomethyltrioxsalen hydrochloride’s action is the inactivation of DNA and RNA viruses , including HIV-1 . By crosslinking the nucleic acids within these viruses, the compound prevents them from replicating and infecting other cells .

Action Environment

The action of Aminomethyltrioxsalen hydrochloride is influenced by environmental factors such as the presence of UV light . UV light is necessary to activate the compound and enable it to covalently bind to nucleic acids . Therefore, the efficacy and stability of this compound may vary depending on the intensity and duration of UV exposure .

Properties

IUPAC Name

3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3.ClH/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15;/h4-5H,6,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWQZPVGCLHOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64358-50-5 (Parent)
Record name Aminomethyltrioxsalen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062442619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60978014
Record name 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62442-61-9
Record name Aminomethyltrioxsalen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062442619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC291836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminomethyltrioxsalen hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOMETHYLTRIOXSALEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXO0WL0OIN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Furo(3,2-g)(1)benzopyran-7-one, 3-(aminomethyl)-2,5,9-trimethyl-, hydrochloride
Reactant of Route 2
7H-Furo(3,2-g)(1)benzopyran-7-one, 3-(aminomethyl)-2,5,9-trimethyl-, hydrochloride
Reactant of Route 3
7H-Furo(3,2-g)(1)benzopyran-7-one, 3-(aminomethyl)-2,5,9-trimethyl-, hydrochloride
Reactant of Route 4
7H-Furo(3,2-g)(1)benzopyran-7-one, 3-(aminomethyl)-2,5,9-trimethyl-, hydrochloride
Reactant of Route 5
7H-Furo(3,2-g)(1)benzopyran-7-one, 3-(aminomethyl)-2,5,9-trimethyl-, hydrochloride
Reactant of Route 6
7H-Furo(3,2-g)(1)benzopyran-7-one, 3-(aminomethyl)-2,5,9-trimethyl-, hydrochloride

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